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Compound of Interest

Compound Name: O-(1-phenylethyl)hydroxylamine

CAS No.: 58634-67-6

Cat. No.: B2526456

Get Quote

Technical Guide for Structural Elucidation and Quality Control

Executive Summary
O-(1-Phenylethyl)hydroxylamine (CAS 22526-28-9) is a critical chiral auxiliary and

intermediate in the synthesis of optically active amines and oximes. Unlike its N-substituted

isomer, the O-substituted derivative possesses a distinct reactivity profile driven by the labile N-

O bond and the steric environment of the benzylic center.

This guide provides a definitive reference for the spectroscopic characterization of O-(1-
phenylethyl)hydroxylamine. It synthesizes experimental data (NMR, IR, MS) with

mechanistic insights to support researchers in structural validation and impurity profiling.
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Property Data

IUPAC Name O-(1-Phenylethyl)hydroxylamine

Common Name 1-Phenylethoxyamine

CAS Number
22526-28-9 (Free base) / 869089-95-2 (HCl

salt)

Molecular Formula C₈H₁₁NO

Molecular Weight 137.18 g/mol

Chiral Center C1 (Benzylic position)

Physical State Colorless to pale yellow liquid (Free base)

Solubility Soluble in MeOH, EtOH, CHCl₃, DMSO

Synthesis & Sample Preparation
To ensure spectroscopic data correlates with high-purity material, the synthesis pathway must

be understood. The "Phthalimide Route" is the industry standard for generating the O-isomer

without N-alkylation contamination.

The Phthalimide Protocol (Mitsunobu Variation)
This method relies on the nucleophilic substitution of N-hydroxyphthalimide onto 1-

phenylethanol, followed by hydrazinolysis to release the free amine.
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Figure 1: Selective synthesis pathway preventing N-alkylation impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the chirality of the benzylic center, which renders the

geminal protons of the amino group diastereotopic in certain solvents, though they often

appear as a broad singlet.

¹H NMR Data (400 MHz, CDCl₃)
Reference: TMS (0.00 ppm) or CHCl₃ (7.26 ppm)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2526456?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (δ ppm) Multiplicity Integral Assignment
Structural
Insight

1.45 - 1.50
Doublet (J ≈ 6.5

Hz)
3H -CH₃

Methyl group

coupled to the

benzylic methine.

4.70 - 4.78
Quartet (J ≈ 6.5

Hz)
1H -CH-

Benzylic

methine.

Significant

deshielding due

to the

electronegative

Oxygen atom

and the

anisotropic effect

of the Phenyl

ring.

5.30 - 5.50 Broad Singlet 2H -NH₂

Amino protons.

Chemical shift is

highly

concentration

and pH

dependent. In

DMSO-d₆, this

signal may

sharpen and shift

downfield.

7.25 - 7.40 Multiplet 5H Ar-H

Aromatic protons

(Phenyl group).

Typical splitting

pattern for mono-

substituted

benzene.

¹³C NMR Data (100 MHz, CDCl₃)
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Reference: CDCl₃ (77.16 ppm)

Shift (δ ppm) Assignment Mechanistic Explanation

23.5 -CH₃ Methyl carbon.

82.8 -CH-

Benzylic carbon. The chemical

shift >80 ppm confirms O-

alkylation. (Compare to N-

isomer where C-N shift is

typically ~55-60 ppm).

126.4 Ar-C (ortho) Aromatic ring carbons.

127.6 Ar-C (para) Aromatic ring carbons.

128.5 Ar-C (meta) Aromatic ring carbons.

143.2 Ar-C (ipso)
Quaternary aromatic carbon

attached to the chiral center.

Mass Spectrometry (MS)
The mass spectrum is dominated by the stability of the benzylic cation formed after the loss of

the hydroxylamine moiety.

Fragmentation Pathway (EI, 70 eV)
Molecular Ion [M]⁺:m/z 137 (Weak intensity due to labile N-O bond).

Base Peak:m/z 105.

Key Fragment:m/z 77, 79.
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Figure 2: Primary fragmentation pathway showing the dominance of the benzylic cation.

Interpretation
m/z 137 → 105: The cleavage of the C-O bond is the primary event. The resulting [Ph-CH-

CH₃]⁺ cation is resonance stabilized by the benzene ring, making m/z 105 the base peak

(100% relative abundance).

m/z 105 → 77: Subsequent loss of ethylene (or rearrangement) leads to the phenyl cation

[C₆H₅]⁺ at m/z 77.

Infrared Spectroscopy (IR)
IR analysis is useful for confirming the presence of the primary amine and the ether linkage.
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Wavenumber (cm⁻¹) Vibration Mode Description

3300 - 3350 ν(N-H)

Weak to medium doublet

characteristic of primary

amines (-NH₂).

3030 - 3060 ν(C-H) ar Aromatic C-H stretching.

2850 - 2950 ν(C-H) alk
Aliphatic C-H stretching

(Methyl/Methine).

1580, 1490 ν(C=C)
Aromatic ring skeletal

vibrations.

1050 - 1080 ν(C-O)
Strong band corresponding to

the C-O ether linkage.

Quality Control: Distinguishing Isomers
A common synthesis error yields the N-alkylated isomer (N-(1-phenylethyl)hydroxylamine). Use

this comparison for QC:

¹H NMR Distinction:

Target (O-isomer): Benzylic -CH- appears at ~4.7 ppm.

Impurity (N-isomer): Benzylic -CH- appears upfield at ~3.8 - 4.0 ppm (Nitrogen is less

electronegative than Oxygen).

¹³C NMR Distinction:

Target (O-isomer): Benzylic Carbon at ~83 ppm.

Impurity (N-isomer): Benzylic Carbon at ~60 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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